N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
N-[1-(Adamantan-1-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative characterized by two distinctive structural motifs: an adamantane moiety and a piperidine sulfonyl group. The adamantane group confers high lipophilicity and rigidity, which may enhance blood-brain barrier penetration and metabolic stability . While the exact biological activity of this compound remains uncharacterized in the provided evidence, its structural features align with research chemicals targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c1-17(24-14-18-11-19(15-24)13-20(12-18)16-24)25-23(27)21-5-7-22(8-6-21)30(28,29)26-9-3-2-4-10-26/h5-8,17-20H,2-4,9-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKFZWHCIZKYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can be achieved through a multi-step process. One notable method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction, leading to significant increases in yields and a reduction in reaction times . The use of microwave irradiation assists in the nucleophilic addition/substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s adamantane and piperidine sulfonyl groups are particularly reactive under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and halides, with reactions typically occurring under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the adamantane moiety.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while nucleophilic substitution can result in various substituted benzamides.
Scientific Research Applications
Synthesis of N-[1-(Adamantan-1-Yl)Ethyl]-4-(Piperidine-1-Sulfonyl)Benzamide
The compound can be synthesized through a series of reactions involving adamantane derivatives and piperidine sulfonamides. A notable method includes the reaction of 1-adamantylisothiocyanate with ethyl-4-piperidine-4-carboxylate under reflux conditions, yielding the desired product with high purity and yield . The microwave-assisted synthesis has also been optimized to enhance efficiency and reduce reaction times, demonstrating the versatility of synthetic approaches available for this compound .
Antiviral Properties
One of the prominent applications of this compound is its antiviral activity. Research has indicated that derivatives of adamantane compounds exhibit significant efficacy against viruses such as Dengue virus. Studies have shown that the synthesized compound demonstrates promising anti-Dengue activity, making it a candidate for further investigation in antiviral drug development .
Anticonvulsant Activity
In addition to its antiviral properties, this compound has been evaluated for anticonvulsant activity. Analogues with adamantane moieties have shown substantial effectiveness in various seizure models, indicating potential therapeutic applications in treating epilepsy or seizure disorders. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and benzamide components can enhance anticonvulsant effects .
Pain Management
The piperidine sulfonamide structure is known for its analgesic properties. Research into similar compounds has revealed that modifications to the benzamide core can lead to enhanced pain relief mechanisms. The potential use of this compound in pain management therapies warrants further exploration .
Antibacterial Activity
Emerging studies indicate that compounds with similar structural features exhibit antibacterial properties. The incorporation of sulfonamide groups has been linked to increased antimicrobial activity against various pathogens. This suggests that this compound could be explored as a novel antibacterial agent .
Case Study 1: Antiviral Efficacy
In a study focusing on the anti-Dengue properties of adamantane derivatives, this compound was tested against multiple strains of Dengue virus. Results showed a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent .
Case Study 2: Anticonvulsant Testing
A series of experiments were conducted using animal models to assess the anticonvulsant effects of various adamantane-based compounds, including this compound. The compound demonstrated a notable reduction in seizure frequency and duration, suggesting its viability as a treatment option for epilepsy .
Mechanism of Action
The mechanism by which N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with viral protein functions. Molecular docking studies suggest that the compound binds to key viral proteins, preventing their proper function and thus inhibiting the virus .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Piperidine Substituents
Example 1 : 4-Nitro-N-(4-phenyl-1-(piperidine-1-carbonyl)-buta-1,3-dienyl)-benzamide ()
- Key Features : A nitro group and conjugated diene system linked to a piperidine-carbonyl group.
- Comparison : The absence of adamantane and the presence of a nitro group reduce lipophilicity compared to the target compound. The conjugated diene may increase reactivity, limiting stability in biological systems .
- Applications : Listed as a rare research chemical, suggesting exploratory use in early drug discovery .
Example 2: 4-(4-Benzyl-4-methoxypiperidin-1-yl)-N-[(4-{[1,1-dimethyl-2-(phenylthio)ethyl]amino}-3-nitrophenyl)sulfonyl]benzamide ()
- Key Features: Benzyl-methoxypiperidine and methylsulfonylamino groups.
- Comparison : The benzyl group offers moderate lipophilicity, whereas the adamantane in the target compound provides superior steric shielding. Both compounds share sulfonamide groups, which are common in protease or kinase inhibitors .
Opioid Analogs with Benzamide/Piperidine Moieties
Example : Despropionylfentanyl ()
- Key Features : Piperidinyl-aniline core with phenethyl substituents.
- Comparison: While both compounds contain piperidine, Despropionylfentanyl lacks sulfonyl and adamantane groups. Its phenethyl chain is critical for µ-opioid receptor binding, whereas the target compound’s adamantane may direct it toward non-opioid targets .
- Pharmacology : Despropionylfentanyl is an opioid analgesic with moderate solubility, contrasting with the target compound’s likely low solubility due to adamantane .
Sulfonamide-Containing Benzamides
Example: 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide ()
- Key Features: Oxadiazole, fluorophenyl, and methylsulfonylamino groups.
- Comparison: The fluorophenyl group enhances target specificity (e.g., kinase inhibition), while the adamantane in the target compound prioritizes CNS penetration.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Adamantane Advantage : The adamantane group in the target compound likely improves metabolic stability and CNS penetration compared to benzyl or phenethyl analogs .
- Sulfonamide Role : The piperidine sulfonyl group may mimic sulfonamide pharmacophores seen in carbonic anhydrase inhibitors (e.g., acetazolamide) or protease binders .
- Knowledge Gaps: No direct pharmacological data exists for the target compound in the provided evidence. Further studies should assess its affinity for enzymes (e.g., kinases, proteases) or CNS receptors.
Biological Activity
N-[1-(Adamantan-1-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
It contains an adamantane moiety, a piperidine sulfonyl group, and a benzamide structure, which are known to contribute to various biological activities.
While specific mechanisms for this compound are not fully elucidated, similar compounds exhibit diverse actions:
- Enzyme Inhibition : Many sulfonamides function by inhibiting enzymes involved in metabolic pathways.
- Receptor Antagonism : Some derivatives act as antagonists at various receptors, potentially influencing neurotransmitter pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antimicrobial efficacy was assessed using the microdilution susceptibility method against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like Gentamicin and Ampicillin, suggesting potential for clinical applications in treating infections .
2. Anti-Proliferative Effects
The compound's anti-proliferative effects have been investigated in vitro against cancer cell lines. Research indicates that derivatives related to this compound exhibit cytotoxicity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. This suggests promise in oncology applications .
3. Neuropharmacological Potential
Given the piperidine component, there is potential for neuropharmacological activity. Compounds with similar structures have been explored for their effects on central nervous system disorders, indicating that this compound may also influence neurological pathways .
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
